Heptylmagnesium Bromide: A Comprehensive Technical Guide for Researchers
Heptylmagnesium Bromide: A Comprehensive Technical Guide for Researchers
CAS Number: 13125-66-1 Molecular Formula: C₇H₁₅BrMg
This technical guide provides an in-depth overview of heptylmagnesium bromide, a crucial Grignard reagent, for researchers, scientists, and professionals in drug development. The guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
Heptylmagnesium bromide is an organometallic compound widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] It is typically used as a solution in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3][4][5][6][7][8] Due to its high reactivity, it is sensitive to moisture and air and must be handled under anhydrous and inert conditions.
The quantitative data for heptylmagnesium bromide is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13125-66-1 | [1][2][5][6][7][8] |
| Molecular Formula | C₇H₁₅BrMg | [1][2][5][6][7][8] |
| Molecular Weight | 203.41 g/mol | [1][2][5][6][7] |
| Appearance | Light brown to brown solution | [2] |
| Boiling Point | 35 °C (for a 1.0 M solution in diethyl ether) | [5][6][9] |
| Density | 0.841 g/mL at 25 °C (for a 1.0 M solution in diethyl ether) | [5][6][9] |
| Flash Point | -30 °C (-22 °F) (for a 1.0 M solution in diethyl ether) | [5][6] |
Spectroscopic Data
Obtaining clean and interpretable spectroscopic data for Grignard reagents like heptylmagnesium bromide is challenging. The spectra are often complicated by the Schlenk equilibrium, where the reagent exists as a mixture of the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg), and by strong interactions with the etheric solvent.[3]
-
Infrared (IR) Spectroscopy: While specific absorption bands for the C-Mg or Mg-Br bonds are difficult to observe, IR spectroscopy is a valuable tool for in-process monitoring of Grignard reactions.[10][11][12] Researchers can track the consumption of the alkyl halide starting material and the formation of the alcohol product in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of Grignard reagents are complex due to the dynamic equilibrium and solvent coordination. For practical purposes, the successful formation of the Grignard reagent is often confirmed by derivatization or by titrating the concentration of the active reagent. Resources are available that compile NMR data for common laboratory solvents and impurities, which is essential for accurate spectral interpretation.[8][13]
Experimental Protocols
Synthesis of Heptylmagnesium Bromide
This protocol describes the preparation of heptylmagnesium bromide from 1-bromoheptane (B155011) and magnesium metal.
Materials:
-
Magnesium turnings
-
1-bromoheptane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas line
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a single crystal of iodine to the flask. The iodine acts as an initiator by reacting with the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromoheptane solution to the magnesium turnings. The reaction should initiate, indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be required to start the reaction.
-
Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting brown solution is ready for use.
Application in the Synthesis of 3-Heptyl-5-chloro-1,6-naphthyridin-4-one
This protocol demonstrates the use of heptylmagnesium bromide in the synthesis of a 1,6-naphthyridin-4-one derivative, a scaffold found in potential antitumor drug candidates. This procedure is adapted from a general method for the synthesis of similar compounds.
Materials:
-
Heptylmagnesium bromide solution (prepared as above)
-
Anhydrous THF
-
Hydrochloric acid (aqueous solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a stirred solution of 4-amino-2-chloronicotinonitrile (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add the heptylmagnesium bromide solution (1.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-heptyl-5-chloro-1,6-naphthyridin-4-one.
Visualization of Workflows and Pathways
General Grignard Reaction Workflow
The following diagram illustrates the general workflow for a Grignard reaction, from the formation of the reagent to the synthesis of an alcohol.
Caption: General workflow for a Grignard reaction.
Synthesis Pathway for 3-Heptyl-5-chloro-1,6-naphthyridin-4-one
This diagram outlines the key steps in the synthesis of the 1,6-naphthyridin-4-one derivative, a precursor for potential anticancer agents.
Caption: Synthesis of a 1,6-naphthyridin-4-one derivative.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solved IR spectrum of the Grignard reaction: 1.What | Chegg.com [chegg.com]
- 5. Heptylmagnesium bromide 1.0M diethyl ether 13125-66-1 [sigmaaldrich.com]
- 6. Heptylmagnesium bromide 1.0M diethyl ether 13125-66-1 [sigmaaldrich.com]
- 7. Heptylmagnesium Bromide | 13125-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epfl.ch [epfl.ch]
